Fluorene, 9-(o-chlorobenzylidene)-
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Overview
Description
Fluorene, 9-(o-chlorobenzylidene)-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core structure with a 9-position substitution by an o-chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene, 9-(o-chlorobenzylidene)- typically involves the condensation reaction between fluorene and o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for Fluorene, 9-(o-chlorobenzylidene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fluorene, 9-(o-chlorobenzylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Fluorene, 9-(o-chlorobenzylidene)- has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Fluorene, 9-(o-chlorobenzylidene)- depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound without the o-chlorobenzylidene substitution.
9-Benzylidene Fluorene: Similar structure but with a benzylidene group instead of o-chlorobenzylidene.
9-(p-Chlorobenzylidene) Fluorene: Similar structure but with a p-chlorobenzylidene group instead of o-chlorobenzylidene.
Uniqueness
Fluorene, 9-(o-chlorobenzylidene)- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct electronic and steric properties
Properties
CAS No. |
1643-49-8 |
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Molecular Formula |
C20H13Cl |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Cl/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChI Key |
KVYLEMJXCQVYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Origin of Product |
United States |
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